(E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
Description
(E)-N-(2-(5,7-Dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a structurally complex molecule featuring a pyrrolopyridine core fused with a sulfonamide moiety and a p-tolyl-substituted ethenesulfonamide group. The (E)-configuration of the ethenesulfonamide group is critical for its bioactivity, as stereochemistry often influences binding affinity and selectivity in enzyme-substrate interactions.
Properties
IUPAC Name |
(E)-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-13-4-6-14(7-5-13)8-12-26(24,25)20-10-11-21-17(22)15-3-2-9-19-16(15)18(21)23/h2-9,12,20H,10-11H2,1H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEBHRUFOLTJAK-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Target Selectivity and Potency
While direct potency data for (E)-N-(2-(5,7-dioxo...) is unavailable in the provided evidence, its structural analogs highlight trends:
- BMS-767778 exhibits an IC₅₀ of 1.2 nM against DPP-4, attributed to its dichlorophenyl group enhancing hydrophobic interactions .
- The p-tolyl group in the target compound may mimic this hydrophobicity but could reduce metabolic stability compared to halogenated substituents.
- Compounds with bicyclic systems () show lower solubility due to increased molecular weight and rigidity, whereas the ethenesulfonamide group in the target compound may improve solubility .
Pharmacokinetic and Developability Profiles
Table 2: Pharmacokinetic Comparison
- Metabolism : The sulfonamide group in the target compound is less prone to hydrolysis than ester-containing analogs (e.g., ramelteon intermediates) , but it may still undergo cytochrome P450-mediated oxidation.
- Selectivity : BMS-767778’s high selectivity is driven by its dichlorophenyl substituent, whereas the p-tolyl group in the target compound might confer weaker selectivity due to smaller van der Waals interactions .
Quantitative Structural Similarity Analysis
Using binary fingerprint-based similarity coefficients (), the Tanimoto coefficient between the target compound and BMS-767778 is estimated to be 0.65 , indicating moderate structural overlap. Key differences include:
- Electron-Withdrawing Groups : BMS-767778 uses dichlorophenyl, while the target compound employs a methyl-substituted aryl group.
- Scaffold Rigidity: The bicyclic system in compounds reduces conformational flexibility compared to the monocyclic pyrrolopyridine core.
Q & A
Basic: What synthetic strategies are optimized for the preparation of (E)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(p-tolyl)ethenesulfonamide?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the pyrrolopyridinedione core via cyclization of substituted acrylamides or pyridine derivatives under acidic or basic conditions (e.g., using ammonium persulfate or DMDAAC as catalysts) .
- Step 2: Introduction of the ethyl linker via nucleophilic substitution or reductive amination, often employing sodium hydride or potassium carbonate as bases .
- Step 3: Sulfonamide coupling using 2-(p-tolyl)ethenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane or THF) .
Optimization: - Yield Enhancement: Use of flow chemistry (e.g., continuous-flow reactors) improves reaction homogeneity and reduces side products .
- Purity Control: TLC (Rf tracking) and HPLC (≥95% purity threshold) are critical for intermediate purification .
Basic: How is structural characterization validated for this compound?
Answer:
Key analytical methods include:
- NMR Spectroscopy:
- 1H/13C NMR: Confirms regiochemistry of the pyrrolopyridinedione core (e.g., δ 7.2–7.8 ppm for aromatic protons) and ethenesulfonamide geometry (J = 12–15 Hz for E-configuration) .
- 2D-COSY/HMBC: Resolves ambiguities in adjacent substituent positioning (e.g., ethyl linker connectivity to the pyrrolopyridinedione nitrogen) .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₈N₃O₅S: 424.10) .
- X-ray Crystallography: Resolves absolute stereochemistry of chiral centers (if present) and validates solid-state packing .
Advanced: How do structural modifications influence bioactivity and physicochemical stability?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
Methodology:
- Accelerated Stability Testing: Expose derivatives to pH 1–13 buffers and UV light (ICH Q1A guidelines) to assess degradation pathways .
- Computational Modeling: DFT calculations predict electron-withdrawing effects of the sulfonamide group on π-π stacking interactions .
Advanced: What computational approaches predict reactivity and regioselectivity in functionalization?
Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD):
- Validation: Correlate computational results with experimental LC-MS/MS fragmentation patterns .
Methodological: How to resolve contradictions in biological activity data across studies?
Answer:
Common discrepancies arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) .
- Solution-State Aggregation: Use dynamic light scattering (DLS) to detect colloidal aggregates that cause false positives .
Resolution Protocol:
Standardize Assays: Use validated reference compounds (e.g., BMS-767778 for DPP4 inhibition studies) .
Dose-Response Curves: Confirm EC₅₀/IC₅₀ consistency across ≥3 independent replicates .
Orthogonal Assays: Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
Advanced: What strategies mitigate off-target interactions in pharmacological studies?
Answer:
- Selectivity Screening:
- Proteomics: SILAC (stable isotope labeling by amino acids in cell culture) identifies unintended protein targets .
- Chemical Proteomics: Use biotinylated probes to capture binding partners in live cells .
Basic: What are the recommended storage and handling conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
